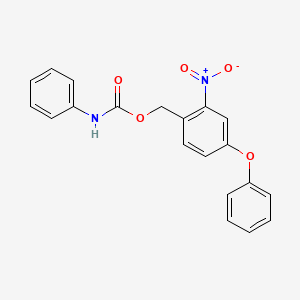
Ribocil-C (R enantiomer)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ribocil-C (R enantiomer) is a synthetic small molecule that functions as a highly selective mimic of the natural ligand flavin mononucleotide (FMN) riboswitch in bacteria. This compound is structurally distinct from FMN but effectively represses riboswitch-mediated gene expression, thereby inhibiting bacterial growth . Ribocil-C is particularly significant in the context of developing new antibiotics to combat multi-drug resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ribocil-C is synthesized through a series of chemical reactions starting from commercially available precursors. The synthesis involves the formation of a racemic mixture of Ribocil, which is then separated into its enantiomers, Ribocil-A (R enantiomer) and Ribocil-B (S enantiomer) . The separation is typically achieved using chiral chromatography techniques .
Industrial Production Methods: Industrial production of Ribocil-C involves optimizing the synthetic route for large-scale synthesis. This includes the use of high-yield reactions, efficient separation techniques, and stringent quality control measures to ensure the purity and enantiomeric excess of the final product .
Chemical Reactions Analysis
Types of Reactions: Ribocil-C undergoes various chemical reactions, including:
Oxidation: Ribocil-C can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Ribocil-C into reduced forms with different biological activities.
Substitution: Ribocil-C can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of Ribocil-C with altered biological activities and potential therapeutic applications .
Scientific Research Applications
Ribocil-C has a wide range of scientific research applications, including:
Mechanism of Action
Ribocil-C exerts its effects by binding to the FMN riboswitch in bacteria. This binding induces a conformational change in the riboswitch, leading to the repression of riboswitch-mediated gene expression . The molecular target of Ribocil-C is the FMN riboswitch aptamer domain, which is responsible for ligand binding and subsequent gene regulation . This mechanism effectively inhibits bacterial growth by disrupting essential metabolic pathways .
Comparison with Similar Compounds
Ribocil-C is unique in its high selectivity and potency as a synthetic mimic of the FMN riboswitch ligand. Similar compounds include:
Ribocil-A (R enantiomer): Another enantiomer of Ribocil with similar but distinct biological activities.
Ribocil-B (S enantiomer): The S enantiomer of Ribocil, which has been found to be more effective in inhibiting riboflavin synthesis and bacterial growth.
Roseoflavin: An antimetabolite analog of riboflavin with antibacterial properties.
Ribocil-C stands out due to its specific binding to the FMN riboswitch and its potential as a novel antibiotic .
Properties
IUPAC Name |
2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDVCDUBJWYRJW-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)







![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2751734.png)




![N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2751744.png)
